[(1-cyanocyclopentyl)carbamoyl]methyl 4-(1H-pyrrol-1-yl)benzoate
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Overview
Description
[(1-cyanocyclopentyl)carbamoyl]methyl 4-(1H-pyrrol-1-yl)benzoate is a synthetic organic compound with the molecular formula C19H19N3O3 and a molecular weight of 337.379. This compound is characterized by its unique structure, which includes a cyanocyclopentyl group, a carbamoyl group, and a pyrrole-substituted benzoate ester. It is used in various scientific research applications due to its interesting chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1-cyanocyclopentyl)carbamoyl]methyl 4-(1H-pyrrol-1-yl)benzoate typically involves multiple steps, starting with the preparation of the cyanocyclopentyl intermediate. This intermediate is then reacted with a suitable carbamoylating agent to form the carbamoyl derivative. The final step involves the esterification of the carbamoyl derivative with 4-(1H-pyrrol-1-yl)benzoic acid under appropriate conditions, such as the use of a coupling reagent like dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
[(1-cyanocyclopentyl)carbamoyl]methyl 4-(1H-pyrrol-1-yl)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyanocyclopentyl or pyrrole groups can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
[(1-cyanocyclopentyl)carbamoyl]methyl 4-(1H-pyrrol-1-yl)benzoate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of [(1-cyanocyclopentyl)carbamoyl]methyl 4-(1H-pyrrol-1-yl)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and biological context.
Comparison with Similar Compounds
[(1-cyanocyclopentyl)carbamoyl]methyl 4-(1H-pyrrol-1-yl)benzoate can be compared with other similar compounds, such as:
[(1-cyanocyclopentyl)carbamoyl]methyl 4-(1H-imidazol-1-yl)benzoate: Similar structure but with an imidazole group instead of a pyrrole group.
[(1-cyanocyclopentyl)carbamoyl]methyl 4-(1H-pyrazol-1-yl)benzoate: Similar structure but with a pyrazole group instead of a pyrrole group.
These similar compounds share structural features but may exhibit different chemical reactivities and biological activities, highlighting the uniqueness of this compound.
Properties
IUPAC Name |
[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl] 4-pyrrol-1-ylbenzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O3/c20-14-19(9-1-2-10-19)21-17(23)13-25-18(24)15-5-7-16(8-6-15)22-11-3-4-12-22/h3-8,11-12H,1-2,9-10,13H2,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQMYMOFNJCJHGX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C#N)NC(=O)COC(=O)C2=CC=C(C=C2)N3C=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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